Experimental LogP: +1.95 Log Unit Lipophilicity Gain Over the N-Unprotected Analog
The experimental LogP of CAS 1353878-14-4 is 3.49, compared to 1.53 for the direct N-unprotected analog 4-(((2,4-dichlorophenyl)amino)methyl)piperidin-4-ol (CAS 1353878-04-2) . This represents a 1.95 log unit increase in lipophilicity attributable solely to the benzyl carbamate moiety. In drug discovery, a LogP shift of this magnitude typically corresponds to a >10-fold change in predicted membrane permeability and can substantially alter pharmacokinetic partitioning, off-target promiscuity, and CYP450 inhibition liability [1].
| Evidence Dimension | Experimental octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.48524471567 (CAS 1353878-14-4) |
| Comparator Or Baseline | LogP = 1.53153818733 (CAS 1353878-04-2, 4-(((2,4-dichlorophenyl)amino)methyl)piperidin-4-ol) |
| Quantified Difference | ΔLogP = +1.95370638234 (target minus comparator) |
| Conditions | Experimental determination as reported by Fluorochem Ltd. on product technical datasheets; exact method not disclosed but consistent with shake-flask or chromatographic LogP measurement. |
Why This Matters
Procurement decisions for lead optimization programs must account for the pronounced lipophilicity difference, as it directly impacts the compound's ADME profile and downstream assay compatibility relative to the more polar unprotected scaffold.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
